molecular formula C17H20N2O B8711727 2-Amino-N-(4-sec-butylphenyl)benzamide

2-Amino-N-(4-sec-butylphenyl)benzamide

Cat. No.: B8711727
M. Wt: 268.35 g/mol
InChI Key: UQNLHKOSTZQZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-(4-sec-butylphenyl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of new antimicrobial agents. Scientific studies have identified this specific benzamide derivative as one of the most potent compounds within a series of substituted 2-amino-N-phenylbenzamides, demonstrating excellent in vitro activity against Mycobacterium tuberculosis and atypical strains of mycobacteria . Its antimycobacterial efficacy has been shown to surpass that of isoniazid (INH), a standard front-line therapeutic, against atypical mycobacterial strains . This strong biological profile makes it a valuable reference compound and a promising scaffold for researchers working in infectious disease and antimycobacterial drug discovery. The core structure of 2-aminobenzamide is also explored in other research areas, with related compounds being investigated for cytotoxic activity against various cancer cell lines, such as breast, pancreatic, and colorectal cancers , and for antiparasitic properties against Trypanosoma brucei . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

2-amino-N-(4-butan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H20N2O/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3,18H2,1-2H3,(H,19,20)

InChI Key

UQNLHKOSTZQZMI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

Synthetic Methodologies for 2 Amino N 4 Sec Butylphenyl Benzamide and Congeners

Established Synthetic Routes for Benzamide (B126) Structures

The fundamental connection in a benzamide is the amide bond, formed between a benzoic acid derivative and an amine. The various synthetic strategies primarily differ in how this bond is constructed and how the precursor molecules are prepared.

A prominent method for synthesizing 2-aminobenzamides involves the use of isatoic anhydride (B1165640). This approach is valued for its efficiency in introducing the 2-aminobenzoyl group to an amine. The reaction typically proceeds by the nucleophilic attack of a primary amine on one of the carbonyl groups of the isatoic anhydride. This is followed by the loss of carbon dioxide to yield the desired 2-aminobenzamide (B116534). researchgate.netacs.org

The reaction can be influenced by the nature of the amine and the solvent used. acs.org Aromatic amines generally require heat to initiate and complete the reaction. acs.org This method is particularly advantageous as it provides a direct route to 2-aminobenzamide derivatives from a commercially available starting material. researchgate.net Researchers have developed straightforward and environmentally conscious methods to prepare a range of derivatives using this chemistry. researchgate.netnih.gov

Reductive alkylation, also known as reductive amination, is a cornerstone of amine synthesis. acsgcipr.orglibretexts.org While not a direct method for forming the amide bond itself, it is a critical pathway for synthesizing the amine precursors required for the final amidation step. For the target molecule, this pathway would be employed to synthesize 4-sec-butylaniline (B1345595).

The process involves two main stages: the reaction of a ketone (in this case, a phenyl ketone) with an amine (like ammonia) to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. libretexts.orgpearson.com A variety of reducing agents can be used, with sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation being common choices. acsgcipr.orglibretexts.orgharvard.edu The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is effective under mildly acidic conditions where the iminium ion is formed and readily reduced. harvard.edu This method avoids the overalkylation issues that can occur with direct alkylation of amines. acsgcipr.org

The most direct and widely used method for constructing benzamides is the amidation of carboxylic acids or their derivatives with amines. bohrium.com The direct condensation of a carboxylic acid with an amine is possible but often requires high temperatures (above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) salt. mdpi.com

To facilitate the reaction under milder conditions, the carboxylic acid is often activated. Common strategies include:

Conversion to Acid Chlorides: Carboxylic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. bohrium.com The resulting acyl chloride readily reacts with an amine to form the amide.

Use of Coupling Reagents: A vast array of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), has been developed to promote amide bond formation directly from carboxylic acids. bohrium.com

Boron-Mediated Amidation: Boron-based reagents, including boronic acids and borate (B1201080) esters like B(OCH₂CF₃)₃, have been shown to be effective catalysts or reagents for direct amidation. acs.orgnih.gov These reactions are often operationally simple and can be purified without extensive aqueous workups. acs.orgnih.gov

The choice of method depends on the substrate's sensitivity and the desired reaction conditions. mdpi.com For instance, using acid anhydrides is another effective method that can sometimes offer higher yields and shorter reaction times compared to using the parent carboxylic acid. researchgate.net

Complex benzamide derivatives often require multistep synthetic sequences. These strategies involve building the molecule through a series of reactions that may include functional group interconversions, cross-coupling reactions, and aromatic substitutions. stackexchange.com

For example, a synthesis might begin with a simple arene, which is first functionalized using a Friedel-Crafts reaction to introduce a necessary substituent. nih.gov Subsequent steps could involve nitration to introduce a nitro group, which is then reduced to form the key amino group of a 2-aminobenzamide. stackexchange.com Other advanced methods include nickel-catalyzed asymmetric synthesis to produce specific stereoisomers or copper-mediated C-H functionalization to build complex structures. uzh.chacs.org These multistep routes offer the flexibility to construct highly substituted and complex target molecules that are not accessible through single-step methods. mdpi.comresearchgate.net

Specific Synthesis of 2-Amino-N-(4-sec-butylphenyl)benzamide

The synthesis of the specific target molecule, this compound, is a direct application of the general principles outlined above. A common laboratory-scale synthesis involves the reaction of a 2-aminobenzoic acid derivative with 4-sec-butylaniline.

One established method involves heating a mixture of isatoic anhydride and 4-sec-butylaniline. This reaction would proceed via nucleophilic attack of the aniline (B41778) on the anhydride, followed by decarboxylation to yield the final product.

Alternatively, a two-step approach starting from 2-aminobenzoic acid is frequently employed. The carboxylic acid is first activated, for example, by converting it to its acyl chloride with thionyl chloride. The resulting 2-aminobenzoyl chloride is then reacted with 4-sec-butylaniline, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to afford this compound. This latter method is exemplified in the synthesis of analogous compounds where various substituted anilines are used. nih.gov

A representative procedure adapted for this specific compound is as follows:

2-aminobenzoic acid is refluxed with an excess of thionyl chloride to produce 2-aminobenzoyl chloride.

After removing the excess thionyl chloride, the crude 2-aminobenzoyl chloride is dissolved in a suitable solvent, such as toluene.

A solution of 4-sec-butylaniline and a base (e.g., diisopropylethylamine) in the same solvent is added dropwise to the acyl chloride solution at room temperature.

The reaction mixture is stirred until completion, after which it is worked up through washing and purification, typically by recrystallization or column chromatography, to yield the pure this compound.

Optimization of Reaction Conditions and Process Efficiency

Optimizing the synthesis of benzamides is crucial for improving yields, reducing reaction times, and minimizing waste, particularly for industrial applications. Several factors can be adjusted to enhance process efficiency.

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and yields. Temperature is also a critical parameter; for instance, increasing the temperature in some amidation reactions can dramatically increase the product yield. researchgate.net

Catalysts and Reagents: The use of catalysts is a key area of optimization. For direct amidations, various boronic acid catalysts have been studied to improve efficiency. mdpi.com The stoichiometry of reagents, such as the amount of an oxidant like tert-Butyl hydroperoxide (TBHP) in certain coupling reactions, can be fine-tuned to maximize yield. researchgate.net

Dehydrating Agents: In direct amidations from carboxylic acids, the removal of water is essential to drive the reaction forward. The type of drying agent (e.g., 4 Å vs. 5 Å molecular sieves) and the method of activation can have a profound impact on the yield. mdpi.com

Microwave Irradiation: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In amide synthesis, it can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. researchgate.net

The following table illustrates a typical optimization study for an amide synthesis, showing how varying conditions can affect the outcome.

EntryCatalyst (mg)Oxidant (eq.)SolventTemperature (°C)Time (h)Yield (%)
120-PyrrolidineRT10
2201.5 (TBHP)PyrrolidineRT20
3201.5 (TBHP)Pyrrolidine80270
4301.5 (TBHP)Pyrrolidine801.585
530-Ethanol (B145695)8030
6301.5 (TBHP)Ethanol802.578
7301.5 (TBHP)-MW (300W)0.2590

Data adapted from a representative optimization study for amide synthesis. researchgate.net RT = Room Temperature, TBHP = tert-Butyl hydroperoxide, MW = Microwave.

Structural Elucidation and Characterization of 2 Amino N 4 Sec Butylphenyl Benzamide

Spectroscopic Analysis Techniques

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and electronic properties of 2-Amino-N-(4-sec-butylphenyl)benzamide by observing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the 2-aminobenzoyl and 4-sec-butylphenyl rings would appear in the downfield region, generally between 6.5 and 8.0 ppm, due to the deshielding effects of the aromatic rings. The protons of the amino group (-NH₂) and the amide (-NH-) would likely present as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The protons of the sec-butyl group would be observed in the upfield region. Specifically, the methine proton (-CH-) would appear as a multiplet, while the methyl protons (-CH₃) would exhibit distinct signals, likely a doublet and a triplet, reflecting their coupling to adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum, typically around 165-170 ppm. The aromatic carbons would generate a series of signals in the 110-150 ppm range, with their specific shifts influenced by the attached substituents (amino and sec-butyl groups). The aliphatic carbons of the sec-butyl group would resonate in the upfield region of the spectrum, generally between 10 and 40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide Carbonyl (C=O)-~168.0
Aromatic Carbons-115.0 - 150.0
Aromatic Protons6.6 - 7.8-
Amine Protons (-NH₂)4.5 - 5.5 (broad)-
Amide Proton (-NH-)8.5 - 9.5 (broad)-
sec-Butyl CH2.5 - 2.8 (multiplet)~40.0
sec-Butyl CH₂1.5 - 1.7 (multiplet)~30.0
sec-Butyl CH₃ (doublet)~1.2 (doublet)~22.0
sec-Butyl CH₃ (triplet)~0.8 (triplet)~12.0

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups would appear as distinct peaks in the region of 3500-3200 cm⁻¹. The primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amide shows a single band. The carbonyl (C=O) stretching of the amide group is a strong, sharp absorption that is expected around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the sec-butyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would produce peaks in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine & Amide)Stretching3500 - 3200Medium-Strong
Aromatic C-HStretching3100 - 3000Medium
Aliphatic C-HStretching3000 - 2850Medium
C=O (Amide I)Stretching1680 - 1650Strong
Aromatic C=CStretching1600 - 1450Medium
N-H (Amide II)Bending1550 - 1510Medium

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. This technique is particularly useful for characterizing compounds with conjugated systems, such as the aromatic rings in this compound.

The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, is expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the benzoyl and phenyl ring systems. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzanilide. One would anticipate strong absorptions in the 200-400 nm range.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₇H₂₀N₂O. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for benzamides include the cleavage of the amide bond, leading to the formation of a benzoyl cation and a substituted aniline (B41778) radical cation. For instance, a characteristic fragment would be the benzoyl cation (C₆H₅CO⁺) at m/z 105, which can further fragment to the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net

Advanced Diffraction Methods (e.g., X-ray Crystallography for related structures)

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. wikipedia.orgresearchgate.net

While a specific crystal structure for this compound may not be publicly available, the study of related N-arylbenzamides through X-ray diffraction provides significant insights into the likely solid-state conformation. chemrxiv.org Such studies reveal that the amide linkage is generally planar. The dihedral angle between the two aromatic rings is a key conformational feature, influenced by steric hindrance and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. Hydrogen bonding involving the amino and amide N-H groups would be expected to play a crucial role in the crystal packing of this compound. Structural analysis of compounds with sec-butylphenyl groups also helps in understanding the preferred conformations and packing motifs of this alkyl substituent in the solid state. figshare.com

Computational and Theoretical Investigations of 2 Amino N 4 Sec Butylphenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. bohrium.com By calculating the electron density, DFT can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.gov For 2-Amino-N-(4-sec-butylphenyl)benzamide, a DFT study, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would first optimize the molecule's three-dimensional structure to its lowest energy state. nih.gov

This optimization provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, studies on N-phenylbenzamide derivatives have shown that the conformation of the N-phenylbenzamide group is generally consistent but can be influenced by crystal packing. researchgate.net The planarity between the phenyl rings and the amide group would be a key parameter to determine, as it influences the molecule's conjugation and electronic properties.

The results of such a calculation would typically be presented in a table detailing the optimized geometric parameters.

Illustrative Data Table of Optimized Geometrical Parameters (DFT/B3LYP/6-31G(d,p)) Disclaimer: The following data is for illustrative purposes to show typical DFT output and does not represent actual calculated values for this compound.```html

ParameterBond/AngleCalculated Value
Bond LengthC=O1.24 Å
Bond LengthC-N (amide)1.36 Å
Bond AngleO=C-N122.5°
Dihedral AngleC(aromatic)-C(=O)-N-C(aromatic)15.0°

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies regions of high electron density (electronegative, susceptible to electrophilic attack), while blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. nih.gov For this compound, an MEP analysis would likely reveal a high negative potential (red) around the carbonyl oxygen and the nitrogen of the amino group, identifying these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and amide groups would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. This information is crucial for understanding potential hydrogen bonding interactions. nih.gov

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govA smaller gap suggests higher reactivity. nih.gov In the case of this compound, a DFT calculation would provide the energies of the HOMO and LUMO. The analysis of the orbital distribution would likely show the HOMO localized on the electron-rich 2-aminobenzoyl moiety, while the LUMO might be distributed across the N-(4-sec-butylphenyl) portion. This distribution helps in understanding charge transfer within the molecule.

Illustrative Data Table of FMO Properties Disclaimer: The following data is for illustrative purposes and does not represent actual calculated values for this compound.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comIt is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. researchgate.netbenthamdirect.comFor this compound, a docking study would involve selecting a relevant protein target and then using a docking program to place the compound into the protein's binding site.

The simulation would generate various possible binding poses, each with a corresponding binding energy score. A lower binding energy typically indicates a more stable protein-ligand complex. researchgate.netThe analysis of the best-ranked pose would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the protein. For example, the amide group of the benzamide (B126) core is a common motif for forming hydrogen bonds with protein backbones or side chains. mdpi.comIllustrative Data Table of Molecular Docking Results Disclaimer: The following data is for a hypothetical protein target and does not represent actual docking results for this compound.

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. Following a molecular docking study, an MD simulation of the protein-ligand complex can be performed to assess its stability and to observe the conformational changes of both the ligand and the protein. nih.gov An MD simulation of this compound bound to a target protein would be run for a specified period (e.g., 100 nanoseconds). The trajectory from the simulation would then be analyzed to calculate metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms. A stable RMSD over time suggests that the complex is stable. Further analysis can reveal the persistence of key interactions, like hydrogen bonds, identified in the docking study. nih.govThis provides a more realistic and dynamic picture of the binding event than the static view offered by molecular docking alone.

Table of Mentioned Compounds

Compound Name
This compound
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)
Donepezil
Quercetin
N-phenylbenzamide
2-aminobenzamide (B116534)

In Silico Prediction Methodologies for Biological Interaction Assessment

In silico methodologies are crucial for the preliminary assessment of a compound's potential biological activity and its behavior within a biological system. These computational tools can predict a wide range of properties, from pharmacokinetic profiles to potential toxicity, thereby guiding further experimental research. For this compound, these predictions are based on its structural similarity to other N-arylbenzamides and 2-aminobenzamide derivatives for which computational data are available. nih.govresearchgate.net

The primary goals of in silico assessment are to evaluate a molecule's drug-likeness and to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. mdpi.comnih.gov These predictions are derived from algorithms that analyze the compound's structure and compare it to databases of known molecules with established biological activities and properties.

For instance, the evaluation of drug-likeness often employs criteria such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Compounds that adhere to these rules are considered more likely to be orally bioavailable.

ADMET prediction models can forecast a variety of parameters. Absorption can be predicted by examining properties like human intestinal absorption and Caco-2 cell permeability. researchgate.net Distribution is often assessed by predicting blood-brain barrier penetration and plasma protein binding. Metabolism predictions focus on the compound's potential to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. researchgate.net Toxicity predictions can screen for potential issues such as AMES toxicity (mutagenicity), hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). mdpi.comjonuns.com

While no specific ADMET data for this compound is publicly available, a hypothetical profile can be constructed based on analyses of similar N-phenylbenzamide structures. researchgate.netresearchgate.net Such a profile provides a preliminary risk assessment and highlights areas for focused in vitro testing.

Below is an interactive table presenting a hypothetical in silico ADMET profile for this compound, based on typical predictions for structurally related compounds.

ADMET PropertyPredicted ValueInterpretation
Molecular Weight282.38 g/molCompliant with Lipinski's Rule (<500)
logP (Lipophilicity)4.5Indicates good lipid solubility
Hydrogen Bond Donors2Compliant with Lipinski's Rule (<5)
Hydrogen Bond Acceptors2Compliant with Lipinski's Rule (<10)
Human Intestinal AbsorptionHighLikely well-absorbed from the GI tract
Blood-Brain Barrier PermeabilityModerateMay cross the blood-brain barrier
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
CYP3A4 InhibitorYesPotential for drug-drug interactions
AMES ToxicityNon-mutagenicLow risk of mutagenicity
HepatotoxicityLow RiskUnlikely to cause liver damage

Furthermore, molecular docking studies on related 2-aminobenzamide derivatives have shown that the 2-aminobenzamide moiety can act as a zinc-binding group, for example, in histone deacetylase (HDAC) enzymes. nih.govresearchgate.net This suggests that this compound could potentially interact with metalloenzymes. Docking simulations could elucidate the binding mode and affinity of the compound within the active site of such proteins, providing a rationale for its potential biological activity. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies on substituted benzamides have also been employed to build models that correlate physicochemical properties with biological activities, such as antimicrobial effects. nih.govtandfonline.com These models use descriptors related to topology and molecular shape to predict the activity of new compounds. nih.gov A QSAR model could potentially be developed for a series of N-(4-sec-butylphenyl)benzamide analogs to optimize their biological activity.

The integration of these in silico tools provides a comprehensive preliminary assessment of a compound's biological potential and liabilities. For this compound, such computational investigations are a critical first step in mapping its potential interactions with biological systems and guiding its future development as a research tool or therapeutic agent.

Structure Activity Relationship Sar Studies of 2 Amino N 4 Sec Butylphenyl Benzamide and Structural Analogs

Influence of the 2′-Amino Group on Functional Activity

The 2′-amino group on the benzamide (B126) ring is a critical determinant of the biological activity in many classes of benzamide derivatives. Its position ortho to the carbonyl group of the amide allows it to participate in key intramolecular and intermolecular interactions that are often essential for binding to biological targets.

In certain contexts, such as with histone deacetylase (HDAC) inhibitors, the 2'-amino group is vital as it can act as a zinc-binding group, chelating with the zinc ion present in the active site of the enzyme. nih.govresearchgate.net The removal or substitution of this amino group, or its relocation to the meta (3') or para (4') position, often leads to a significant or complete loss of inhibitory activity. This highlights its role as a primary pharmacophoric element.

Furthermore, the 2'-amino group can serve as a hydrogen bond donor, forming crucial interactions with amino acid residues in a receptor's binding pocket. The specific geometry imposed by the ortho position is often necessary to achieve the correct orientation for these high-energy interactions. Studies on various 2-aminobenzamide (B116534) derivatives have shown that this moiety is fundamental for their observed effects, which can range from analgesic to glucokinase activation. nih.govnih.gov Replacing the amino group with other substituents, such as a hydroxyl or methoxy (B1213986) group, can alter the electronic and hydrogen-bonding properties, thereby modulating the compound's functional activity in predictable ways based on the target's characteristics.

Impact of Substituents on the N-(4-sec-butylphenyl) Moiety

The N-(4-sec-butylphenyl) portion of the molecule, often referred to as the anilide moiety, typically occupies a distinct sub-pocket within the target protein. Substituents on this phenyl ring can profoundly influence binding affinity and potency through steric and electronic effects.

The size, shape, and position of substituents on the anilide ring dictate the steric compatibility of the ligand with its binding site. The 4'-sec-butyl group in the parent compound is a moderately bulky, hydrophobic substituent that likely engages with a hydrophobic pocket in the target protein.

SAR studies on related benzamides often explore variations in the size and branching of such alkyl groups to probe the dimensions of this hydrophobic pocket. researchgate.net For instance, changing the sec-butyl group to smaller (e.g., methyl, ethyl) or larger, more sterically demanding groups (e.g., tert-butyl, phenyl) can reveal the limits of the binding site. A substituent that is too small may not sufficiently fill the pocket to maximize favorable van der Waals interactions, while one that is too large may cause steric clashes, preventing optimal binding. researchgate.net

Adding substituents at the 3' position, adjacent to the 4'-sec-butyl group, can also introduce steric hindrance that may force the anilide ring into a different, potentially less favorable, conformation. acs.org However, in some cases, such substitutions can lead to improved potency if they access an additional binding area or induce a more bioactive conformation.

Table 1: Hypothetical Steric Effects of 4'-Position Substituents on Biological Potency This table illustrates general SAR principles where potency is optimized with a substituent that best fits the target's hydrophobic pocket.

AnalogSubstituent at 4'-PositionRelative SizeHypothetical Relative PotencyRationale
1-HSmallLowInsufficient hydrophobic interaction.
2-CH₃ (Methyl)Small-MediumModerateFills a portion of the hydrophobic pocket.
3-CH(CH₃)₂ (Isopropyl)MediumHighGood fit and hydrophobic contact.
4-CH(CH₃)CH₂CH₃ (sec-Butyl)Medium-LargeVery HighOptimal fit, maximizing van der Waals forces.
5-C(CH₃)₃ (tert-Butyl)LargeModerate-HighMay introduce minor steric strain.
6-C₆H₅ (Phenyl)Very LargeLowSteric clash with the binding pocket wall. researchgate.net

The electronic nature of the anilide ring can influence its interaction with the target protein, affecting properties like the hydrogen-bonding capacity of the amide N-H or the ring's ability to participate in π-π or cation-π interactions. The sec-butyl group is weakly electron-donating through induction. Replacing it or adding other substituents can systematically vary the electron density of the phenyl ring.

Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density of the ring, which can enhance cation-π interactions if the binding site contains a positively charged residue (e.g., Lys, Arg). Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl), trifluoromethyl (-CF₃), or nitro (-NO₂) decrease the ring's electron density. nih.gov EWGs can also increase the acidity of the amide N-H proton, potentially strengthening hydrogen bonds where the amide acts as a donor. Computational and experimental studies have shown that the introduction of electron-donating methoxy and electron-donating hydroxy groups can have a positive influence on the activity of benzamide derivatives. nih.gov

Table 2: Hypothetical Electronic Effects of 4'-Position Substituents on Biological Potency This table illustrates how varying the electronic nature of the 4'-substituent can modulate activity, assuming a target interaction sensitive to the anilide ring's electronics.

AnalogSubstituent at 4'-PositionElectronic EffectHypothetical Relative PotencyRationale
7-OCH₃ (Methoxy)Strongly DonatingHighEnhances π-system for cation-π interactions. nih.gov
8-CH(CH₃)CH₂CH₃ (sec-Butyl)Weakly DonatingVery HighOptimal balance of electronic and steric properties.
9-F (Fluoro)Weakly WithdrawingHighCan form favorable polar interactions without significant steric bulk.
10-Cl (Chloro)Moderately WithdrawingModerateAlters electronics and may form halogen bonds, but adds bulk.
11-CF₃ (Trifluoromethyl)Strongly WithdrawingModerate-HighStrong electronic effect and can engage in hydrophobic interactions. nih.gov
12-NO₂ (Nitro)Very Strongly WithdrawingLowMay be too deactivating or introduce unfavorable polar interactions. nih.govresearchgate.net

Positional Effects of Substituents on Pharmacological Potency

The location of substituents on the anilide ring is often as important as their intrinsic properties. Moving a functional group from one position to another (e.g., from para to meta or ortho) can lead to dramatic changes in pharmacological potency. This sensitivity to positional isomerism strongly suggests a well-defined and sterically constrained binding site.

For instance, SAR studies on N-phenylbenzamides have shown that a substituent at the 4'-position (para) often provides the best activity, as this position allows the substituent to extend into a deeper part of the binding pocket without interfering with the core interactions of the scaffold. nih.gov Moving the same substituent to the 3'-position (meta) might decrease activity by causing a steric clash or by positioning the group in a region that is solvent-exposed or electrostatically unfavorable. A substituent at the 2'-position (ortho) can be particularly disruptive. It can sterically hinder the rotation of the N-phenyl bond, forcing the molecule into a twisted, high-energy conformation that is not conducive to binding. nih.gov However, in some cases, an ortho-substituent can be beneficial by inducing a specific bioactive conformation or by forming a key intramolecular hydrogen bond. nih.gov

Stereochemical Considerations and Atropisomerism in Benzamide Derivatives

Stereochemistry introduces another layer of complexity and opportunity in the SAR of benzamide derivatives. This can arise from two main sources: chiral centers within substituents and axial chirality (atropisomerism) arising from restricted bond rotation.

First, the sec-butyl group in 2-Amino-N-(4-sec-butylphenyl)benzamide is itself a chiral center, existing as (R) and (S) enantiomers. Since biological macromolecules like receptors and enzymes are chiral, they can differentiate between these enantiomers. It is common for one enantiomer to exhibit significantly higher potency than the other, as it will have a more complementary three-dimensional fit with the chiral binding site.

Second, atropisomerism is a form of axial chirality that can occur in benzamides due to hindered rotation around single bonds, most notably the amide C-N bond or the N-C(aryl) bond. nih.gov The presence of an ortho-substituent (the 2'-amino group) on the benzamide ring, combined with potential steric bulk on the anilide ring, can create a significant energy barrier to rotation. If this barrier is large enough, the molecule can exist as a pair of stable, non-interconverting enantiomers called atropisomers. nih.gov These atropisomers, like enantiomers arising from a chiral carbon, can have vastly different pharmacological activities because they present different three-dimensional shapes to the biological target. Even if the atropisomers interconvert rapidly, the target protein may selectively bind to the more active, lower-energy conformation. nih.gov Understanding and controlling atropisomerism is a key challenge and a modern strategy in drug design to enhance potency and selectivity.

Mechanistic Investigations of Biological Activities Associated with 2 Amino N 4 Sec Butylphenyl Benzamide

Antimicrobial Action Frameworks

Comprehensive searches of scientific databases and literature have yielded no specific studies detailing the antimicrobial action frameworks for 2-Amino-N-(4-sec-butylphenyl)benzamide.

Antibacterial Mechanisms

There is currently no available research that investigates or defines the antibacterial mechanisms of this compound. Consequently, its mode of action against bacterial pathogens, including any specific molecular targets or pathways it might inhibit, remains uncharacterized.

Antifungal Modalities

Similarly, the antifungal modalities of this compound have not been a subject of published research. Information regarding its potential to disrupt fungal cell integrity, inhibit essential enzymes, or interfere with fungal growth and replication is not available.

Antimycobacterial Target Identification

No studies have been published that focus on the antimycobacterial properties or target identification for this compound. Its efficacy and mechanism of action against mycobacteria, such as Mycobacterium tuberculosis, are unknown.

Antiviral Activity Mechanisms (e.g., Enterovirus 71 inhibition)

A thorough review of existing literature found no data on the antiviral activity of this compound, including any potential inhibitory effects against Enterovirus 71 (EV71) or other viruses. The mechanisms by which it might interfere with viral entry, replication, or assembly have not been investigated.

Photosynthesis Inhibition Dynamics

There is no scientific literature available that describes the effects of this compound on photosynthesis. Therefore, its potential to act as a photosynthesis inhibitor and the dynamics of such a mechanism are not documented.

Exploration of Other Biological Targets and Pathways

Beyond the specific areas mentioned above, there is a general lack of research into other potential biological targets and pathways for this compound. Investigations into its interactions with other cellular components, enzymes, or signaling pathways have not been reported in the available scientific literature.

Future Research Directions and Prospects in Benzamide Chemistry

Development of Novel Synthetic Methodologies

The synthesis of 2-aminobenzamide (B116534) derivatives is a well-established field, yet there is continuous innovation aimed at improving efficiency, yield, and sustainability. Traditional methods for creating the amide bond in compounds like 2-Amino-N-(4-sec-butylphenyl)benzamide often involve the reaction of an aniline (B41778) derivative (4-sec-butylaniline) with a derivative of 2-aminobenzoic acid.

A common synthetic route for a closely related compound, 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide, involves the reaction of 5-chloroisatoic anhydride (B1165640) with 4-sec-butylaniline (B1345595) in a suitable solvent. This suggests a probable and efficient pathway for the synthesis of the title compound would involve the reaction of isatoic anhydride with 4-sec-butylaniline. symbiosisonlinepublishing.com This reaction proceeds through a nucleophilic attack of the amine on the carbonyl group of the anhydride, leading to ring-opening and subsequent decarboxylation to yield the final 2-aminobenzamide product. nih.gov

Future research in synthetic methodologies for this compound and its analogs will likely focus on several key areas:

Greener Synthesis: Exploring the use of more environmentally friendly solvents and catalysts is a major trend. One-pot syntheses that reduce the number of intermediate purification steps are also highly desirable. researchgate.net Methodologies utilizing microwave assistance have been shown to be time-efficient for the synthesis of 2-aminobenzamide derivatives, although conventional heating may sometimes provide better yields. nih.govresearchgate.net

Catalytic Innovations: The development of novel catalysts, including Lewis acidic ionic liquids and nanocatalysts, can offer milder reaction conditions and improved yields. researchgate.net

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of benzamide (B126) derivatives.

A comparative overview of potential synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for 2-Aminobenzamide Derivatives

Methodology Starting Materials Key Features Potential Advantages
Conventional Heating Isatoic Anhydride, Substituted Aniline Reaction in a suitable solvent like DMF. Good to excellent yields, well-established. nih.gov
Microwave-Assisted Synthesis Isatoic Anhydride, Substituted Aniline Solvent-free or with minimal solvent. Rapid reaction times. nih.govresearchgate.net

| Catalytic Methods | 2-Nitrobenzonitrile, Hydrazine Hydrate | Copper-catalyzed hydrolysis and reduction. | Concerted pathway for formation. researchgate.net |

In-depth Elucidation of Molecular Mechanisms

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is paramount for their future development. Research on analogous compounds provides a foundation for these investigations. For instance, a series of 2-amino-N-phenylbenzamides, including the 5-chloro derivative of the title compound, have demonstrated significant in vitro antimycobacterial activity. symbiosisonlinepublishing.com The most active derivative in that study was 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide, which showed notable activity against Mycobacterium tuberculosis and other atypical mycobacterial strains. symbiosisonlinepublishing.com

Future research should aim to:

Identify Molecular Targets: For antimycobacterial activity, it is crucial to identify the specific enzymes or cellular pathways that are inhibited by these compounds. Potential targets in Mycobacterium tuberculosis could include enzymes involved in cell wall synthesis, protein production, or energy metabolism. rsc.org

Metabolomic Studies: Analyzing the metabolic changes in mycobacteria upon treatment with this compound can provide a comprehensive view of its mode of action, potentially revealing novel targets. nih.gov

Computational Modeling: Molecular docking studies can predict the binding interactions of the compound with potential target proteins, helping to elucidate the mechanism of action at a molecular level.

Rational Design Principles for Enhanced Biological Functionality

The principles of rational drug design can be systematically applied to optimize the biological activity of this compound. Structure-activity relationship (SAR) studies are fundamental to this process.

Based on studies of similar benzamides with antimycobacterial properties, certain structural features are known to be important for activity. For example, in a series of 2-amino-N-phenylbenzamides, the introduction of a chloro substituent at the 5-position of the 2-aminobenzoyl moiety was found to enhance antimycobacterial activity. symbiosisonlinepublishing.com The nature of the substituent on the N-phenyl ring also plays a critical role. The presence of the sec-butyl group at the 4-position of the phenyl ring in 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide was associated with high activity. symbiosisonlinepublishing.com

Future rational design efforts could focus on:

Systematic Modification of the N-phenyl Ring: Exploring a variety of alkyl, alkoxy, and halogen substituents on the N-phenyl ring can help to fine-tune the lipophilicity and electronic properties of the molecule for optimal target engagement.

Bioisosteric Replacement: Replacing the carboxylic acid amide group with other bioisosteres could lead to improved pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help to predict the activity of novel derivatives and guide the design of more potent compounds. digitellinc.com

Table 2 illustrates a hypothetical SAR study based on modifications of the this compound scaffold, drawing inferences from related antimycobacterial compounds.

Table 2: Illustrative Structure-Activity Relationship for 2-Amino-N-phenylbenzamide Derivatives

Compound R1 (Position 5) R2 (on N-phenyl) Postulated Antimycobacterial Activity
This compound H 4-sec-butyl Baseline
Analog A Cl 4-sec-butyl Potentially Increased symbiosisonlinepublishing.com
Analog B H 4-tert-butyl Potentially Similar or Slightly Altered
Analog C H 4-chloro Activity Dependent on Target Site

Exploration of New Applications for this compound Derivatives

While the initial focus may be on the antimycobacterial potential of this compound, its derivatives could have a broader range of therapeutic applications. The benzamide and 2-aminobenzamide scaffolds are present in a wide variety of biologically active molecules. researchgate.netnih.gov

Potential new applications to be explored include:

Anticancer Activity: Many benzamide derivatives, including 2-aminobenzamides, have been investigated as anticancer agents. researchgate.netnih.gov For instance, some 2-aminobenzamide derivatives bearing a benzothiazole (B30560) moiety have shown cytotoxic activity against lung and colon cancer cell lines. researchgate.net

Antifungal and Antibacterial Agents: The 2-aminobenzamide core is found in compounds with broad-spectrum antimicrobial activity. nih.govresearchgate.net

Enzyme Inhibition: Benzamides are known to inhibit various enzymes. For example, certain derivatives act as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.

Anti-inflammatory Agents: The benzamide structure is also a feature in some non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The exploration of these new applications will require extensive screening of this compound and a library of its derivatives in various biological assays.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-Amino-N-(4-sec-butylphenyl)benzamide?

Answer:
The compound can be synthesized via amide coupling between 2-aminobenzoic acid derivatives and 4-sec-butylaniline. A typical procedure involves activating the carboxylic acid group (e.g., using thionyl chloride or HATU) followed by reaction with the aniline derivative under inert conditions . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Characterization requires:

  • NMR : 1^1H and 13^13C NMR to confirm regioselectivity and amide bond formation (e.g., δ 8.2 ppm for amide protons) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 325.4) .

Basic: What key functional groups influence reactivity, and how are they analyzed spectroscopically?

Answer:
Critical functional groups include:

  • Amide bond : IR spectroscopy shows C=O stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Aromatic amino group : UV-Vis absorption at 270–290 nm (π→π* transitions) .
  • sec-Butyl substituent : 1^1H NMR signals at δ 1.2–1.6 ppm (methylene/methyl groups) .
    Methodological validation involves comparing experimental spectra with computational predictions (e.g., DFT calculations for IR band assignments) .

Basic: How is the compound initially screened for biological activity in academic research?

Answer:
Primary assays include:

  • Enzyme inhibition : Dose-response curves against kinases or proteases (IC50_{50} determination) .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays using broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} values reported in μM ranges) .
    Controls should include structurally related analogs to establish structure-activity relationships (SAR) .

Advanced: What mechanistic studies are employed to elucidate reaction pathways in its synthesis?

Answer:

  • Kinetic isotope effects (KIE) : To identify rate-determining steps in amide bond formation .
  • DFT calculations : Modeling transition states for regioselective substitution (e.g., para vs. ortho positions) .
  • Isotopic labeling : 15^{15}N-labeled aniline derivatives track nitrogen incorporation via 1^1H-15^{15}N HMBC NMR .

Advanced: How do computational methods predict its physicochemical properties?

Answer:

  • QSAR/QSPR models : Predict logP (e.g., 3.37) and solubility using fragment-based descriptors .
  • Molecular dynamics (MD) : Simulate stability in aqueous vs. lipid membranes .
  • Docking studies : Identify binding poses with target proteins (e.g., kinase ATP-binding pockets) .
    Experimental validation via HPLC-derived logD (octanol/water) is critical .

Advanced: How are contradictions in biological activity data resolved?

Answer:
Case example: Discrepancies in IC50_{50} values across labs may arise from:

  • Assay conditions : pH, temperature, or solvent (DMSO concentration) variations. Reproduce under standardized protocols .
  • Compound stability : Degradation in solution (e.g., hydrolysis) monitored via LC-MS over 24–72 hours .
  • Batch variability : Purity checks via NMR and elemental analysis .

Advanced: What strategies optimize solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Salt formation : React with HCl or trifluoroacetic acid to improve bioavailability .
  • Prodrug design : Introduce phosphate esters for hydrolytic activation .

Advanced: How is regioselectivity controlled during electrophilic substitution?

Answer:

  • Directing groups : The amino group directs electrophiles to the ortho/para positions. Steric effects from the sec-butyl group favor para substitution .
  • Lewis acid catalysis : AlCl3_3 enhances nitration regioselectivity (para:ortho ratio >10:1) .
    Regiochemical outcomes are confirmed via NOESY NMR or X-ray crystallography .

Advanced: What stability studies are critical for long-term storage?

Answer:

  • Thermogravimetric analysis (TGA) : Decomposition temperature (>200°C) .
  • Photostability : Exposure to UV light (ICH Q1B guidelines) with HPLC monitoring .
  • Hygroscopicity : Dynamic vapor sorption (DVS) to assess moisture uptake .

Advanced: How do comparative studies with analogs inform SAR?

Answer:

  • Structural analogs : Replace sec-butyl with isopropyl or tert-butyl to assess steric effects on bioactivity .
  • Electronic modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to modulate amide resonance .
    Data is tabulated for systematic comparison:
AnaloglogPIC50_{50} (μM)Solubility (μg/mL)
Parent compound3.3712.58.6
4-CF3_3 substituted3.895.24.1
tert-Butyl variant3.9518.72.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.